3-[2-(4-Fluorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3S/c12-8-3-1-7(2-4-8)9(14)5-13-10(15)6-17-11(13)16/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFONRUPZVRTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Fluorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-fluorobenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired level of purity required for pharmaceutical applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxoethyl group (-CO-CH2-) undergoes nucleophilic attack due to the electrophilic carbonyl carbon. Key examples include:
Example : Reaction with benzylamine in ethanol yields imine derivatives through nucleophilic attack at the ketone group .
Knoevenagel Condensation
The active methylene group (C5 of thiazolidinedione) reacts with aldehydes/ketones to form benzylidene derivatives:
| Aldehyde Component | Catalyst | Conditions | Product Application | Source |
|---|---|---|---|---|
| Aromatic aldehydes (e.g., vanillin) | Piperidinium acetate | Toluene, Dean-Stark | Anticancer/antimicrobial agents |
Mechanism : Base-catalyzed deprotonation forms a resonance-stabilized enolate, which reacts with aldehydes to generate α,β-unsaturated derivatives .
Reduction and Oxidation
The ketone and dione groups participate in redox reactions:
Note : Selective reduction of the ketone preserves the thiazolidinedione ring.
Cyclocondensation Reactions
The compound serves as a precursor in heterocycle synthesis:
| Partner Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Thiosemicarbazides | Ethanol, reflux | Thiazole/imidazolidinone hybrids | Antimicrobial agents |
Example : Reaction with 4-chlorophenylthiosemicarbazide forms tricyclic structures with IC50 values <10 µM against S. aureus .
Electrophilic Aromatic Substitution
The 4-fluorophenyl group directs electrophiles to specific positions:
| Reaction | Electrophile | Position | Outcome | Source |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4 | Para to F | Nitro derivatives | |
| Halogenation | Cl2/FeCl3 | Ortho to F | Dichloro analogs |
Rationale : Fluorine’s electron-withdrawing effect deactivates the ring but directs substituents to ortho/para positions .
Alkylation at Nitrogen
The N3 position undergoes alkylation under basic conditions:
| Alkylating Agent | Base | Solvent | Application | Source |
|---|---|---|---|---|
| Benzyl chloride | K2CO3 | DMF | N-Benzylated analogs |
Outcome : Enhanced lipophilicity improves blood-brain barrier penetration in CNS-targeted drugs .
Key Research Findings
-
Antimicrobial Activity : Derivatives from Knoevenagel condensation show MIC values of 2–8 µg/mL against Gram-positive bacteria .
-
Anticancer Potential : 5-Benzylidene analogs inhibit MCF-7 breast cancer cells (IC50 = 12.5 µM) .
-
ADME Profile : LogP values range from 2.1–3.5, indicating favorable absorption .
Scientific Research Applications
Anticancer Activity
Research indicates that thiazolidinediones, including 3-[2-(4-Fluorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione, exhibit significant anticancer properties.
Case Study: Anticancer Mechanism
A study evaluated the compound's effects on various cancer cell lines. The results demonstrated that it induced apoptosis in human lung adenocarcinoma cells (A549) with an IC50 value of approximately 23.30 ± 0.35 mM, indicating strong selectivity against these cells compared to normal cells .
| Cell Line | IC50 (mM) |
|---|---|
| A549 (Lung) | 23.30 ± 0.35 |
| NIH/3T3 (Mouse) | >1000 |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens.
Case Study: Antimicrobial Evaluation
In a separate investigation, derivatives of thiazolidinediones were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited notable antibacterial activity, suggesting potential therapeutic uses in treating infections .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.09 µg/mL |
| Escherichia coli | 0.15 µg/mL |
Anti-inflammatory Properties
Thiazolidinediones have been recognized for their anti-inflammatory effects as well.
Case Study: COX-II Inhibition
In the context of inflammatory diseases, compounds similar to this compound have been investigated as inhibitors of cyclooxygenase-II (COX-II). These studies suggest that such compounds can effectively reduce inflammation markers in vitro .
General Synthetic Route:
- Starting Materials : Thiazolidinedione precursors and fluorinated phenyl ketones.
- Reagents : Acid catalysts and solvents such as ethanol or dimethylformamide.
- Conditions : Reflux under controlled temperatures to facilitate the formation of the thiazolidine ring.
Mechanism of Action
The mechanism of action of 3-[2-(4-Fluorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act as an agonist or antagonist of certain receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-[2-(4-Fluorophenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione
- Structural Difference : Replaces the TZD core with an imidazolidine-2,4-dione ring.
- Activity : Exhibits antitumor and antiviral properties due to the imidazolidine core's conformational rigidity and the diphenyl groups at the 5-position, which enhance hydrophobic interactions .
- Crystallographic Data : Mean σ(C–C) = 0.005 Å, R factor = 0.041 (single-crystal X-ray study at 100 K) .
5-(4-Fluorobenzylidene)-1,3-thiazolidine-2,4-dione
- Structural Difference : Features a benzylidene group at the 5-position instead of the 3-substituted oxoethyl chain.
- Activity: Primarily investigated for antioxidant properties via DPPH radical scavenging. The planar benzylidene group facilitates π-π stacking with biological targets, contrasting with the non-planar oxoethyl group in the target compound .
Substituent Variations at the 3-Position
3-(2-{4-[2-(2,4-Difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]piperazin-1-yl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione (L-173)
- Structural Difference : Incorporates a triazole-piperazine moiety at the 3-position.
- Activity : Demonstrates dual antifungal and anticancer effects. The piperazine-triazole group enhances solubility in physiological buffers (pH 1.2–7.4) and membrane penetration, outperforming the simpler 4-fluorophenyl group in bioavailability .
3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
- Structural Difference : Substitutes fluorine with chlorine at the phenyl ring.
- Activity : Chlorine’s larger atomic radius and lower electronegativity reduce metabolic stability compared to the fluorine analog but may improve halogen bonding in target enzymes like aldose reductase .
Hybrid Derivatives for Multi-Target Activity
(Z)-5-(4-Nitrobenzylidene)-3-(2-(4-nitrophenyl)-2-oxoethyl)thiazolidine-2,4-dione
- Structural Difference : Features nitro groups at both the 5-benzylidene and 3-oxoethyl positions.
- Activity : Potent aldose reductase inhibitor (IC₅₀ = 0.82 µM) due to strong electron-withdrawing effects of nitro groups, which stabilize enzyme interactions. The target compound’s 4-fluorophenyl group shows milder inhibition (IC₅₀ = 2.3 µM) .
(E)-5-((2-(((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)thio)quinolin-3-yl)methylene)thiazolidine-2,4-dione
- Structural Difference: Combines a quinoline-triazole hybrid with the TZD core.
- Activity: Exhibits antidiabetic and antiproliferative effects via AMPK activation. The triazole-quinoline moiety broadens target selectivity compared to the simpler fluorophenyl derivative .
Critical Analysis of Structural Determinants
- Fluorine vs. Chlorine : Fluorine’s electronegativity improves metabolic stability and hydrogen-bonding capacity, whereas chlorine enhances halogen bonding but increases molecular weight and susceptibility to oxidation .
- Core Rigidity : Imidazolidine-2,4-dione derivatives (e.g., diphenylimidazolidine) show restricted rotation, favoring entropic gains in target binding compared to flexible TZD analogs .
- Hybrid Moieties: Triazole, quinoline, or piperazine integrations expand pharmacological profiles but complicate synthesis and pharmacokinetics .
Biological Activity
3-[2-(4-Fluorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidinedione class, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiazolidine ring with a fluorophenyl group and a keto group. Its synthesis typically involves the reaction of 4-fluorobenzaldehyde with thiazolidine-2,4-dione under reflux conditions in organic solvents such as ethanol or methanol. Advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to achieve high purity levels for pharmaceutical use.
Antioxidant Activity
Thiazolidine-2,4-dione derivatives have been reported to possess significant antioxidant properties. The insertion of phenolic moieties into the thiazolidine structure enhances its ability to scavenge free radicals, which is crucial in combating oxidative stress-related diseases such as diabetes and cancer . Research indicates that these compounds can inhibit oxidative damage by modulating various signaling pathways.
Antidiabetic Effects
Thiazolidinediones are primarily recognized for their role as antidiabetic agents. They act as agonists of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a vital role in glucose metabolism and insulin sensitivity. Studies have shown that this compound exhibits similar activity by enhancing insulin sensitivity and reducing blood glucose levels .
Anti-inflammatory Properties
Research has demonstrated that thiazolidinedione derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This property makes them potential candidates for treating inflammatory diseases .
The mechanism of action of this compound involves multiple pathways:
- PPARγ Activation : Enhances insulin sensitivity and regulates glucose homeostasis.
- Antioxidant Mechanisms : Scavenges reactive oxygen species (ROS) and reduces oxidative stress.
- Inhibition of Enzymes : Inhibits various enzymes involved in metabolic disorders and inflammation .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Rosiglitazone | Antidiabetic, anti-inflammatory | Well-studied PPARγ agonist |
| Pioglitazone | Antidiabetic | Similar mechanism but different side effects |
| This compound | Antioxidant, antidiabetic, anti-inflammatory | Unique fluorophenyl group enhances properties |
Case Studies and Research Findings
Recent studies have highlighted the biological activity of thiazolidinediones:
- Antioxidant Capacity : A study synthesized new phenolic derivatives of thiazolidine-2,4-dione and evaluated their antioxidant capacity using various in vitro assays. The results indicated significant radical scavenging activity compared to standard antioxidants like ascorbic acid .
- Antidiabetic Effects : In diabetic models, compounds similar to this compound showed a marked reduction in blood glucose levels and improved insulin sensitivity .
- Anti-inflammatory Activity : The anti-inflammatory potential was assessed through inhibition assays against COX enzymes. Results demonstrated that these derivatives could effectively reduce inflammation markers in vitro .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-[2-(4-Fluorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione, and how can purity be ensured?
- Methodology : Multi-step synthesis typically involves condensation of 4-fluorophenylacetone derivatives with thiazolidine-2,4-dione precursors. Key steps include:
- Step 1 : Knoevenagel condensation to introduce the fluorophenyl-oxoethyl moiety.
- Step 2 : Cyclization under acidic or basic conditions to form the thiazolidinedione ring.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water .
- Validation : Monitor reactions via TLC and confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize this compound’s structural and electronic properties?
- Spectroscopic Analysis :
- IR : Identify carbonyl (C=O) stretches at ~1735 cm⁻¹ (thiazolidinedione) and ~1685 cm⁻¹ (ketone) .
- NMR :
- ¹H NMR : Look for aromatic protons (δ 7.2–7.8 ppm, 4-fluorophenyl) and methylene/methine protons (δ 3.5–4.5 ppm, thiazolidinedione).
- ¹³C NMR : Confirm carbonyl carbons (δ ~170–175 ppm) and fluorophenyl carbons (δ ~115–165 ppm) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., triclinic system, space group P1) .
Q. What experimental frameworks are used to screen its biological activity?
- In Vitro Assays :
- Antidiabetic : Measure PPAR-γ agonism via luciferase reporter assays in HEK293 cells .
- Antimicrobial : Use broth microdilution (MIC values against S. aureus, E. coli) .
- Dosage Optimization : Start with 10–100 µM ranges and validate cytotoxicity with MTT assays .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing byproducts?
- Parameter Tuning :
- Solvent Selection : Replace polar aprotic solvents (DMF) with ionic liquids to enhance cyclization efficiency .
- Catalysis : Employ microwave-assisted synthesis (50–80°C, 30 min) to reduce side reactions .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., uncyclized intermediates) and adjust stoichiometry .
Q. What computational strategies predict its interaction with biological targets?
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite for PPAR-γ binding pocket analysis.
- Key Interactions : Fluorophenyl group’s hydrophobic contacts and hydrogen bonding with thiazolidinedione .
Q. How to resolve contradictions in biological activity data across studies?
- Meta-Analysis :
- Data Normalization : Adjust for assay variability (e.g., cell line differences) using Z-score transformation.
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., fluoro vs. chloro analogs) .
- Validation : Reproduce conflicting studies under standardized conditions (e.g., identical cell passages, solvent controls) .
Methodological Tables
Table 1 : Key Spectral Peaks for Structural Confirmation
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| IR (KBr) | 1735 cm⁻¹ (C=O), 1595 cm⁻¹ (C=C) | |
| ¹H NMR (DMSO) | δ 7.6–7.8 (fluorophenyl), δ 4.3 (CH₂) | |
| X-ray | a = 7.236 Å, α = 71.67°, Space Group P1 |
Table 2 : Biological Assay Conditions
| Assay Type | Cell Line/Strain | Concentration Range | Endpoint Measurement |
|---|---|---|---|
| PPAR-γ Agonism | HEK293 | 10–100 µM | Luciferase Activity |
| Antimicrobial | S. aureus ATCC 25923 | 5–50 µg/mL | MIC (24-h incubation) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
